(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
Overview
Description
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-chloropyridine.
Amination Reaction: The 5-bromo-3-chloropyridine undergoes an amination reaction with methanamine under controlled conditions to form (5-Bromo-3-chloropyridin-2-yl)methanamine.
Hydrochloride Formation: The resulting (5-Bromo-3-chloropyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-bromo-3-chloropyridine are reacted with methanamine in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified (5-Bromo-3-chloropyridin-2-yl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
- (5-Bromo-2-chloro-pyridin-3-yl)-methanol
Uniqueness
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKXGUMEKUXZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-02-7 | |
Record name | 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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